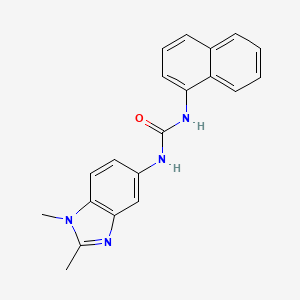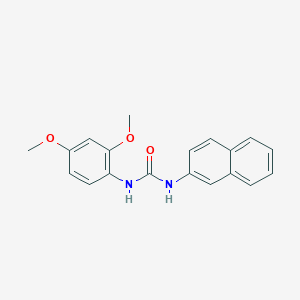![molecular formula C12H11ClN2O4 B5731292 4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid, commonly known as ACPC, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of the amino acid cysteine and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of ACPC is not fully understood, but it is thought to involve the modulation of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in a range of physiological processes, including learning and memory. ACPC has been shown to enhance the activity of certain glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ACPC has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. ACPC has also been shown to modulate the immune system, and may have potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of ACPC is its relative ease of synthesis, which makes it readily available for use in laboratory experiments. However, one of the limitations of ACPC is its relatively low solubility in water, which may make it more difficult to use in certain experimental settings.
未来方向
There are a number of potential future directions for research on ACPC. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of ACPC and to determine its potential efficacy in treating these diseases. Additionally, ACPC may have potential applications in the treatment of autoimmune diseases, and further research is needed to explore this possibility. Finally, there may be potential applications for ACPC in the field of cancer research, and more research is needed to determine its potential as an anticancer agent.
Conclusion:
In conclusion, ACPC is a chemical compound that has been widely studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, and may have potential applications in the treatment of neurodegenerative diseases, autoimmune diseases, and cancer. While there are some limitations to its use in laboratory experiments, ACPC is a promising compound that warrants further research.
合成方法
The synthesis of ACPC involves the reaction of 4-chloro-3-nitrobenzoic acid with acetic anhydride to form 4-acetylamino-3-chlorobenzoic acid. This intermediate is then reacted with thionyl chloride and triethylamine to form 4-(acetylamino)-3-chlorobenzoyl chloride. The final step involves the reaction of this compound with cysteine to form ACPC.
科学研究应用
ACPC has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ACPC has also been studied for its potential use as an anticancer agent and as a modulator of the immune system.
属性
IUPAC Name |
(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-7(16)14-10-3-2-8(6-9(10)13)15-11(17)4-5-12(18)19/h2-6H,1H3,(H,14,16)(H,15,17)(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYXFKFNUFVDM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-acetamido-3-chloroanilino)-4-oxobut-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5731229.png)
![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5731240.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)

![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)


![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)
